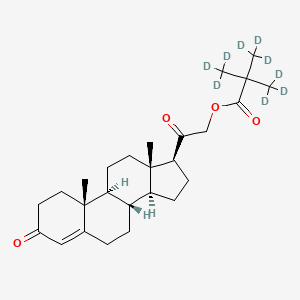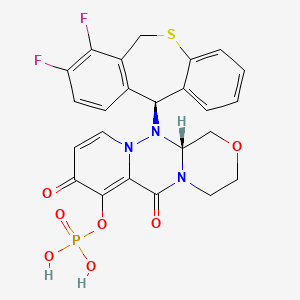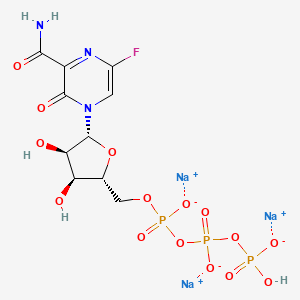
Imatinib Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imatinib Acid, known chemically as 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a small molecule inhibitor targeting multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . It is primarily used as an oral targeted therapy medication for treating various cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+), certain types of gastrointestinal stromal tumors (GIST), hypereosinophilic syndrome (HES), chronic eosinophilic leukemia (CEL), systemic mastocytosis, and myelodysplastic syndrome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imatinib Acid involves a classical convergent approach. The compound is assembled by coupling the amine and carboxylic acid precursors using N,N′-carbonyldiimidazole (CDI) as a condensing agent . The key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, are synthesized by novel efficient methods . The reaction conditions typically involve heating in a large volume of pyridine to bind the hydrogen chloride liberated in the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but optimizes the process for large-scale production. This includes the use of safer and more efficient solvents and reagents, as well as improved purification techniques to achieve high yields and purity .
化学反応の分析
Types of Reactions: Imatinib Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
Imatinib Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tyrosine kinase inhibitors.
Biology: this compound is used in research to understand the molecular mechanisms of tyrosine kinase inhibition and its effects on cellular processes.
作用機序
Imatinib Acid exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, the constitutive abnormal gene product of the Philadelphia chromosome in chronic myeloid leukemia (CML). Inhibition of this enzyme blocks proliferation and induces apoptosis in Bcr-Abl positive cell lines as well as in fresh leukemic cells in Philadelphia chromosome-positive CML . The compound also targets other tyrosine kinases such as CSF1R, c-KIT, FLT3, and PDGFR-β, contributing to its therapeutic effects in various cancers .
類似化合物との比較
Imatinib Acid is compared with other similar compounds, particularly other tyrosine kinase inhibitors:
Dasatinib: Another tyrosine kinase inhibitor used for treating CML and ALL. It has a broader spectrum of activity compared to this compound.
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency and selectivity for Bcr-Abl.
Bosutinib: Used for treating CML, it has a different spectrum of kinase inhibition compared to this compound.
Ponatinib: Effective against various Bcr-Abl mutations, including those resistant to other tyrosine kinase inhibitors.
This compound remains unique due to its pioneering role in targeted cancer therapy and its specific inhibition of multiple tyrosine kinases .
特性
分子式 |
C31H33N7O3 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC名 |
3-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36) |
InChIキー |
UBEXHJPGGGMXHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)







![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
